

In-Depth Technical Guide: Methyl *cis*-4-(boc-amino)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl <i>cis</i> -4-(boc-amino)cyclohexanecarboxylate
Cat. No.:	B176789

[Get Quote](#)

CAS Number: 364385-64-8

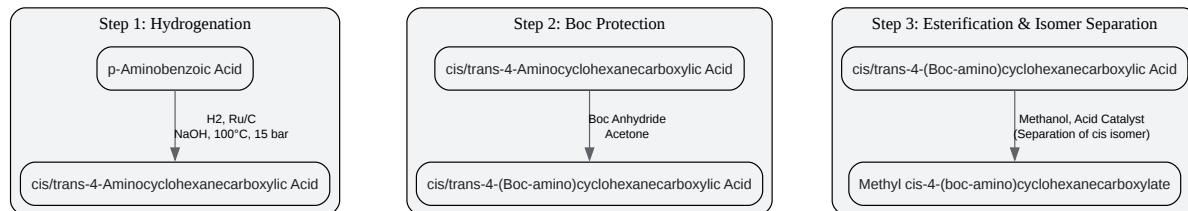
Introduction

Methyl *cis*-4-(boc-amino)cyclohexanecarboxylate is a key bifunctional building block employed in medicinal chemistry and drug discovery, particularly in the burgeoning field of targeted protein degradation. Its cyclohexane scaffold provides a rigid, three-dimensional framework, while the orthogonally protected amine and methyl ester functionalities allow for sequential chemical modifications. This makes it an invaluable component in the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **Methyl *cis*-4-(boc-amino)cyclohexanecarboxylate** for researchers, scientists, and professionals in drug development.

Physicochemical Properties

While specific experimental data such as melting and boiling points are not consistently reported in publicly available literature, the fundamental properties of **Methyl *cis*-4-(boc-amino)cyclohexanecarboxylate** have been established. These are summarized in the table below.


Property	Value	Source
CAS Number	364385-64-8	[1] [2]
Molecular Formula	C13H23NO4	[3]
Molecular Weight	257.33 g/mol	[3]
Physical Form	Solid	
Purity	≥97%	[3]
Storage Temperature	4°C	
Density	1.07 ± 0.1 g/cm³	
IUPAC Name	methyl 4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate	

Synthesis and Experimental Protocols

The synthesis of **Methyl cis-4-(boc-amino)cyclohexanecarboxylate** typically involves a multi-step process starting from a commercially available precursor. While a specific, detailed protocol for this exact molecule is not readily available in peer-reviewed literature, a representative synthesis can be constructed based on established methods for analogous compounds, such as the synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives. [\[4\]](#)[\[5\]](#) The key steps generally involve the reduction of an aromatic precursor, protection of the amino group, and esterification of the carboxylic acid.

Illustrative Synthetic Pathway

A plausible synthetic route starts with p-aminobenzoic acid, which is first hydrogenated to yield a mixture of cis and trans 4-aminocyclohexanecarboxylic acid. The cis isomer is preferentially formed under certain catalytic hydrogenation conditions.[\[6\]](#) This is followed by the protection of the amino group with a Boc-anhydride and subsequent esterification of the carboxylic acid to yield the final product.

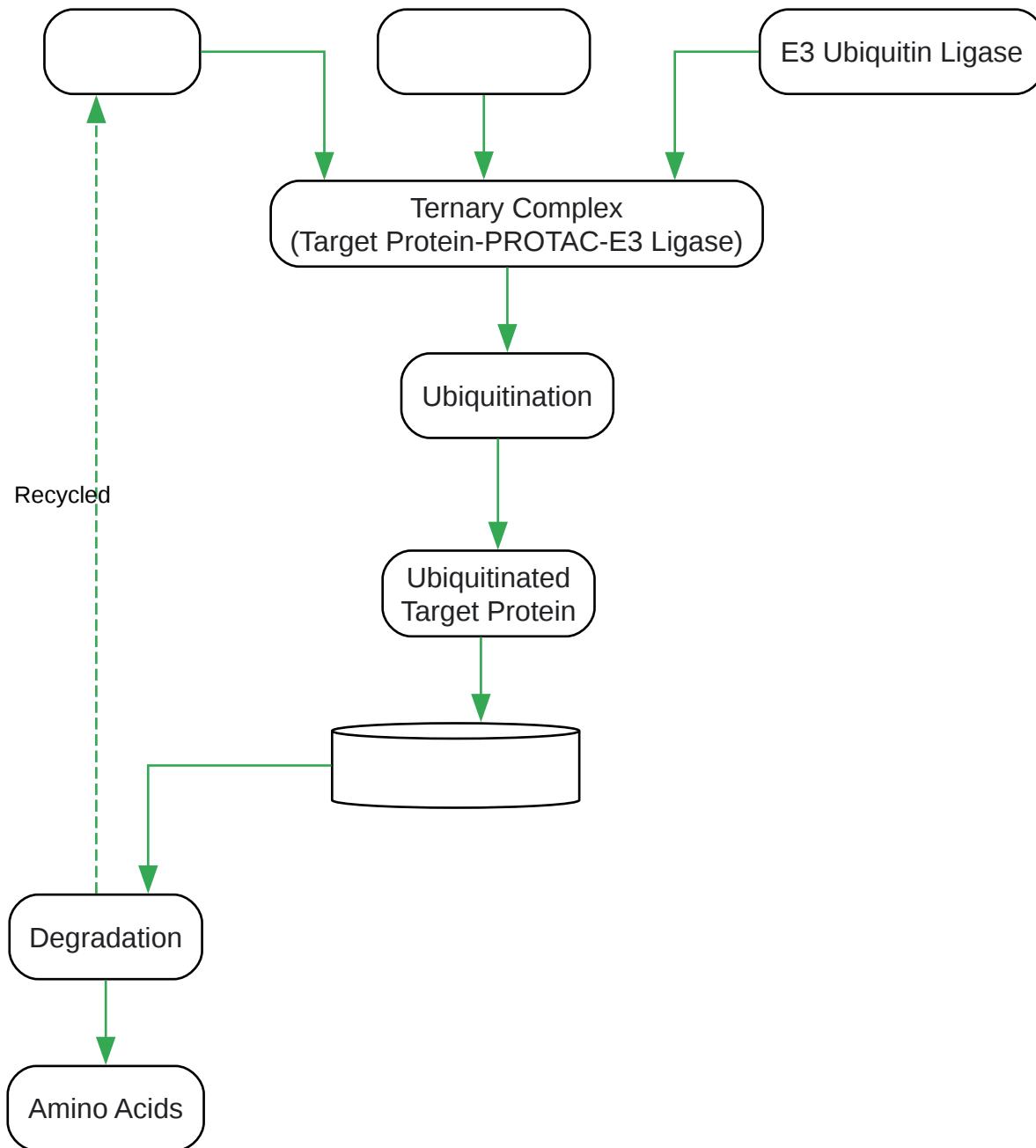
[Click to download full resolution via product page](#)

Caption: Illustrative synthetic workflow for **Methyl cis-4-(boc-amino)cyclohexanecarboxylate**.

General Experimental Protocol (Illustrative)

- Hydrogenation of p-Aminobenzoic Acid:
 - In an autoclave, combine p-aminobenzoic acid, 5% Ruthenium on Carbon (Ru/C), and a 10% aqueous solution of sodium hydroxide.
 - Pressurize the vessel with hydrogen gas to 15 bar and heat to 100°C with stirring.
 - Maintain the reaction for approximately 20 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and filter the catalyst.
- Boc Protection of the Amino Group:
 - To the aqueous filtrate, add acetone and di-tert-butyl dicarbonate (Boc anhydride).
 - Stir the mixture at room temperature for 20 hours.
 - Acidify the aqueous solution with a suitable acid (e.g., citric acid) to a pH of 4.

- Extract the product with an organic solvent such as dichloromethane.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected carboxylic acid.
- Esterification and Isomer Separation:
 - Dissolve the mixture of cis and trans Boc-protected carboxylic acids in methanol.
 - Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
 - Reflux the mixture, monitoring the reaction progress by TLC.
 - Upon completion, neutralize the reaction mixture and remove the methanol under reduced pressure.
 - The resulting crude product can then be purified by column chromatography to separate the cis and trans isomers, yielding the pure **Methyl cis-4-(boc-amino)cyclohexanecarboxylate**.


Applications in Targeted Protein Degradation (PROTACs)

Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The cyclohexane scaffold of this molecule often serves as a linker component in the PROTAC structure, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ligase. The Boc-protected amine can be deprotected to allow for the attachment of the E3 ligase ligand, while the methyl ester can be hydrolyzed to a carboxylic acid for coupling to the target protein ligand.

Conceptual Signaling Pathway of a PROTAC

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a building block like **Methyl cis-4-(boc-amino)cyclohexanecarboxylate**.

[Click to download full resolution via product page](#)

Caption: General mechanism of action for a PROTAC in targeted protein degradation.

Spectroscopic Data (Representative)

While a dedicated spectrum for **Methyl cis-4-(boc-amino)cyclohexanecarboxylate** is not readily available, representative NMR data for closely related structures, such as methyl cis-4-amino-1-methyl-cyclohexanecarboxylate hydrochloride, indicate key signals that would be expected.[6]

- ¹H NMR: Expected signals would include a singlet for the methyl ester protons around 3.65 ppm, multiplets for the cyclohexane ring protons, and a singlet for the nine protons of the Boc-protecting group.
- ¹³C NMR: Characteristic signals would be observed for the carbonyl carbons of the ester and the Boc-group, as well as for the carbons of the cyclohexane ring and the quaternary carbon of the tert-butyl group.

Conclusion

Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a synthetically versatile and highly valuable building block for the development of novel therapeutics, particularly in the field of targeted protein degradation. Its well-defined stereochemistry and orthogonal protecting groups provide a robust platform for the construction of complex molecules designed to interact with specific biological targets. As research into PROTACs and other novel drug modalities continues to expand, the importance of such foundational chemical building blocks will undoubtedly grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.chemscene.com [file.chemscene.com]
- 2. Methyl cis-4-(Boc-aMino)cyclohexanecarboxylate - Safety Data Sheet [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Methyl cis-4-(boc-amino)cyclohexanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176789#methyl-cis-4-boc-amino-cyclohexanecarboxylate-cas-number-364385-64-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com